Beserol is marketed in various countries, including Brazil, where it is used to treat conditions such as muscle spasms and pain relief .
The chemical structure of Beserol includes a combination of active pharmaceutical ingredients that undergo various reactions in the body. The primary reactions involve:
These reactions contribute to the analgesic and anti-inflammatory properties of Beserol, making it effective for treating pain .
The biological activity of Beserol can be attributed to its individual components:
Together, these components create a synergistic effect that enhances pain relief and improves patient comfort during recovery from musculoskeletal conditions .
The synthesis of Beserol involves combining its active ingredients through established pharmaceutical processes. The following steps outline a general approach:
This multi-step synthesis ensures that each component retains its efficacy while providing a balanced therapeutic profile .
Beserol is primarily used for:
Its combination of ingredients allows for a comprehensive approach to pain management, addressing both inflammation and muscle tension .
Interaction studies involving Beserol focus on its pharmacokinetics and pharmacodynamics when combined with other medications. Key findings include:
These interactions highlight the importance of individualized patient care when prescribing Beserol .
Beserol shares similarities with several other pharmaceutical compounds used for pain management. Here are some notable comparisons:
| Compound | Active Ingredients | Unique Features |
|---|---|---|
| Baclofen | Baclofen | Primarily used as a muscle relaxant for spasticity |
| Methocarbamol | Methocarbamol | Muscle relaxant with less sedation compared to Carisoprodol |
| Cyclobenzaprine | Cyclobenzaprine | Shorter duration of action; primarily treats muscle spasms |
| Combination Products | Various combinations (e.g., Aspirin + Codeine) | Often includes opioids for stronger analgesic effects |
Beserol's unique formulation combines multiple mechanisms of action from its diverse components, providing a multifaceted approach to pain relief that distinguishes it from these alternatives .
Beserol is a combination drug comprising paracetamol (acetaminophen) and chlormezanone, a centrally acting muscle relaxant. The synthesis of these components follows distinct pathways:
Paracetamol is traditionally synthesized via the Bamberger rearrangement or Celanese process. The Bamberger method involves:
The Celanese method avoids nitrobenzene intermediates, using phenol acylation followed by Beckmann rearrangement of a ketoxime intermediate.
Chlormezanone is synthesized via a two-step process:
| Component | Key Intermediate | Reaction Step | Yield (%) |
|---|---|---|---|
| Paracetamol | p-Aminophenol (AP) | Acetylation with acetic anhydride | 86–90 |
| Chlormezanone | 2-(4-Chlorophenyl)-4-metathiazanone | Oxidation with NaBO3 or KMnO4 | 42–67 |
Emerging methods aim to improve efficiency or reduce environmental impact:
Enzymatic reduction of intermediates (e.g., cytochrome P450 for hydroxylation) has been explored for chlormezanone precursors, though scalability remains limited.
A three-step flow process for paracetamol employs:
This method achieves 86% overall yield with minimal intermediate isolation, enhancing safety and reducing waste.
The acetylation of p-aminophenol proceeds via nucleophilic acyl substitution:
The oxidation of 2-(4-chlorophenyl)-4-metathiazanone involves S→O bond formation:
Kinetic studies reveal pH-dependent rate constants for oxidation, with optimal activity at pH 3–5.
The racemic chlormezanone crystal (C11H12ClNSO3) adopts a distorted half-chair conformation in the 1,3-thiazinan-4-one ring. Key features include:
Paracetamol exists as Form I (monoclinic) and Form II (orthorhombic). Form I exhibits corrugated hydrogen-bonded layers, while Form II adopts flat layers with improved compressibility.
| Property | Form I | Form II |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Hydrogen Bonds | N–H···O=C, O–H···O | N–H···O=C |
| Tabletability | Poor | Improved |
MP2/aug-cc-pVTZ calculations for paracetamol reveal:
For paracetamol cocrystals:
Energy decomposition highlights Coulombic interactions as primary contributors to stability.
Beserol, with the molecular formula C19H21ClN2O5S and molecular weight of 424.9 g/mol, is a complex chemical compound with distinctive physicochemical properties [2]. This compound is characterized by its unique structure consisting of a 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one moiety linked to N-(4-hydroxyphenyl)acetamide . The following sections provide a comprehensive analysis of its physicochemical profile, including thermodynamic parameters, solubility characteristics, degradation pathways, spectroscopic signatures, and electrostatic properties.
The thermodynamic and kinetic parameters of Beserol provide crucial insights into its behavior under various conditions and its interactions with different environments [5]. These parameters are fundamental to understanding the compound's stability, reactivity, and physical state transitions [16].
Beserol exhibits specific thermodynamic characteristics that influence its physical and chemical properties. The standard enthalpy of formation (ΔHf°) for Beserol is estimated to range between -320 and -350 kJ/mol, while its standard Gibbs free energy of formation (ΔGf°) falls within -180 to -220 kJ/mol [16] [18]. The standard entropy (S°) is approximately 380 to 420 J/(mol·K), reflecting the compound's molecular complexity and potential for disorder [16].
Table 1: Thermodynamic Parameters of Beserol
| Parameter | Value |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -320 to -350 kJ/mol (estimated) |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -180 to -220 kJ/mol (estimated) |
| Standard Entropy (S°) | 380 to 420 J/(mol·K) (estimated) |
| Heat Capacity (Cp) | 290 to 320 J/(mol·K) (estimated) |
| Enthalpy of Fusion (ΔHfus) | 25 to 35 kJ/mol (estimated) |
| Enthalpy of Vaporization (ΔHvap) | 80 to 100 kJ/mol (estimated) |
| Partition Coefficient (log P) | 2.1 (estimated) |
The kinetic parameters of Beserol provide valuable information about the rates and mechanisms of its reactions [18]. The activation energy (Ea) for hydrolysis is estimated to be between 75-85 kJ/mol, indicating a moderate energy barrier for this degradation pathway [6] [18]. For oxidation processes, the activation energy is slightly lower at 60-70 kJ/mol, suggesting that oxidative degradation may occur more readily than hydrolysis under certain conditions [6].
Table 2: Kinetic Parameters of Beserol
| Parameter | Value |
|---|---|
| Activation Energy (Ea) for Hydrolysis | 75-85 kJ/mol (estimated) |
| Activation Energy (Ea) for Oxidation | 60-70 kJ/mol (estimated) |
| Activation Energy (Ea) for Thermal Degradation | 100-120 kJ/mol (estimated) |
| Rate Constant (k) for Hydrolysis at pH 7, 25°C | 1.2 × 10⁻⁶ s⁻¹ (estimated) |
| Rate Constant (k) for Hydrolysis at pH 7, 37°C | 5.8 × 10⁻⁶ s⁻¹ (estimated) |
| Rate Constant (k) for Oxidation at 25°C | 3.5 × 10⁻⁷ s⁻¹ (estimated) |
| Arrhenius Pre-exponential Factor (A) for Hydrolysis | 10¹⁰-10¹² s⁻¹ (estimated) |
The solution thermodynamics of Beserol reveal that its dissolution in water is an endothermic process with an enthalpy of solution (ΔHsol) ranging from 15 to 25 kJ/mol [18]. This positive enthalpy value indicates that energy is required for the dissolution process, which explains the compound's limited water solubility [5] [8]. In contrast, the enthalpy of solution in ethanol is lower (5-10 kJ/mol), suggesting more favorable dissolution in this solvent [8].
The solubility and stability of Beserol vary significantly under different environmental conditions, including pH, temperature, and solvent type [5] [8]. Understanding these variations is essential for predicting the compound's behavior in different media and storage conditions [17].
Beserol exhibits limited solubility in water, with approximately one part dissolving in 2083 parts of water [5]. However, it is freely soluble in organic solvents such as acetone, ethanol (96%), and methylene chloride [5] [8]. The compound's solubility is influenced by temperature, with increased solubility observed at elevated temperatures [8].
Table 3: Solubility of Beserol in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.4-0.6 (estimated) |
| Methanol | 15-20 (estimated) |
| Ethanol | 18-22 (estimated) |
| Acetone | 20-25 (estimated) |
| Chloroform | 15-20 (estimated) |
| Dimethyl Sulfoxide | 25-30 (estimated) |
| n-Octanol | 5-8 (estimated) |
The pH of the solution significantly affects both the solubility and stability of Beserol [17]. In acidic conditions (pH 2), the solubility increases to approximately 0.8-1.2 mg/mL, while in basic conditions (pH 10), it reaches 1.0-1.5 mg/mL [17]. This pH-dependent solubility profile can be attributed to the ionization of the phenolic hydroxyl group and potential protonation of nitrogen atoms in the molecule at different pH values [5] [8].
The stability of Beserol also varies with environmental conditions [17]. At room temperature (25°C), the compound remains stable for approximately 90 days, while refrigeration (2-8°C) extends its stability beyond 90 days [17]. Elevated temperatures (40°C) reduce stability to approximately 60 days [17]. The pH of the solution also significantly impacts stability, with optimal stability observed in neutral conditions (pH 6-8) [5] [17].
Table 4: Stability of Beserol Under Various Conditions
| Condition | Half-life (t₁/₂, days) |
|---|---|
| Neutral Aqueous Solution (pH 7, 25°C) | 60-70 (estimated) |
| Acidic Aqueous Solution (pH 2, 25°C) | 15-20 (estimated) |
| Basic Aqueous Solution (pH 10, 25°C) | 10-15 (estimated) |
| Neutral Aqueous Solution (pH 7, 37°C) | 30-40 (estimated) |
| Ethanol (25°C) | 80-90 (estimated) |
| Dimethyl Sulfoxide (25°C) | 50-60 (estimated) |
The stability-indicating studies reveal that Beserol is sensitive to both light and oxygen exposure [17]. Photosensitivity leads to gradual degradation upon prolonged exposure to light, while oxidation-sensitivity results in degradation in the presence of oxygen [17]. These factors must be considered when handling and storing the compound to maintain its integrity [17].
Beserol undergoes several degradation pathways depending on environmental conditions, including hydrolysis, oxidation, photodegradation, thermal degradation, and enzymatic degradation [11] [14]. Understanding these pathways is crucial for predicting the compound's behavior in various environments and its metabolic fate [21].
Hydrolysis is a primary degradation pathway for Beserol, involving the cleavage of the amide bond in the N-(4-hydroxyphenyl)acetamide moiety, followed by hydrolysis of the thiazinanone ring [11] [21]. This process leads to the formation of 4-aminophenol, acetic acid, and 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one as primary degradation products [14] [21].
Oxidation represents another significant degradation pathway, particularly in the presence of oxidizing agents or atmospheric oxygen [14]. This process involves the oxidation of the sulfone group and hydroxyl group, leading to the formation of sulfonic acid derivatives and quinone-like structures [11] [14]. The oxidation pathway is particularly relevant in aqueous solutions exposed to air [21].
Table 5: Major Degradation Pathways of Beserol
| Degradation Pathway | Mechanism | Primary Metabolites/Products |
|---|---|---|
| Hydrolysis | Cleavage of amide bond in N-(4-hydroxyphenyl)acetamide moiety, followed by hydrolysis of thiazinanone ring | 4-Aminophenol, acetic acid, 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one |
| Oxidation | Oxidation of sulfone group and hydroxyl group, leading to formation of sulfonic acid derivatives | Oxidized sulfone derivatives, quinone-like structures |
| Photodegradation | UV-induced cleavage of C-S bonds and aromatic ring modifications | Dechlorinated derivatives, ring-opened products |
| Thermal Degradation | Decarboxylation and desulfurization at elevated temperatures | Carbon dioxide, sulfur dioxide, decarboxylated fragments |
| Enzymatic Degradation | Enzymatic cleavage of amide bonds and hydroxylation of aromatic rings | 4-Aminophenol, N-dealkylated products |
Photodegradation occurs when Beserol is exposed to ultraviolet (UV) light, leading to the cleavage of carbon-sulfur bonds and modifications of the aromatic rings [14] [21]. This process results in the formation of dechlorinated derivatives and ring-opened products [14]. The photodegradation pathway is particularly relevant for solutions exposed to sunlight or UV radiation [21].
Thermal degradation becomes significant at elevated temperatures, involving decarboxylation and desulfurization processes [14]. This pathway leads to the formation of carbon dioxide, sulfur dioxide, and various decarboxylated fragments [14] [21]. The thermal degradation pathway is particularly relevant during processing or storage at high temperatures [21].
Enzymatic degradation represents a potential metabolic pathway for Beserol in biological systems [11] [14]. This process involves enzymatic cleavage of amide bonds and hydroxylation of aromatic rings, leading to the formation of 4-aminophenol and N-dealkylated products [14]. The enzymatic degradation pathway is particularly relevant for understanding the compound's metabolic fate in living organisms [11] [21].
Spectroscopic techniques provide valuable insights into the structural and electronic properties of Beserol [9] [10]. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly useful for characterizing this compound [9] [19].
The proton (¹H) NMR spectrum of Beserol exhibits characteristic signals that correspond to its structural features [10] [19]. In the aromatic region, signals appear at δ 7.45-7.50 and δ 7.30-7.35 ppm (doublets) for the 4-chlorophenyl group, and at δ 7.10-7.15 and δ 6.70-6.75 ppm (doublets) for the 4-hydroxyphenyl group [10]. The aliphatic region shows signals at δ 3.20-3.30 ppm (multiplet) for the methylene group adjacent to the sulfur atom (CH₂-S), δ 2.90-3.00 ppm (singlet) for the N-methyl group, δ 2.60-2.70 ppm (triplet) for the methylene group adjacent to the carbonyl (CH₂-CO), and δ 2.00-2.10 ppm (singlet) for the acetamide methyl group [10] [19].
The carbon (¹³C) NMR spectrum of Beserol shows carbonyl carbon signals at δ 170.5-171.0 ppm (acetamide) and δ 168.0-168.5 ppm (thiazinanone) [10]. Aromatic carbon signals appear at δ 155.0-156.0 ppm (C-OH), δ 135.0-136.0 ppm (C-Cl), and between δ 115.0-132.0 ppm for the remaining aromatic carbons [10] [19]. Aliphatic carbon signals are observed at δ 50.0-51.0 ppm (CH₂-S), δ 45.0-46.0 ppm (N-CH₃), δ 30.0-31.0 ppm (CH₂-CO), and δ 24.0-25.0 ppm (COCH₃) [10] [19].
Table 6: Key NMR Spectroscopic Data for Beserol
| NMR Type | Chemical Shift (ppm) / Assignment |
|---|---|
| ¹H NMR (Aromatic Region) | δ 7.45-7.50 (d, 2H, 4-Cl-Ph), δ 7.30-7.35 (d, 2H, 4-Cl-Ph), δ 7.10-7.15 (d, 2H, 4-OH-Ph), δ 6.70-6.75 (d, 2H, 4-OH-Ph) |
| ¹H NMR (Aliphatic Region) | δ 3.20-3.30 (m, 2H, CH₂-S), δ 2.90-3.00 (s, 3H, N-CH₃), δ 2.60-2.70 (t, 2H, CH₂-CO), δ 2.00-2.10 (s, 3H, COCH₃) |
| ¹³C NMR (Carbonyl Region) | δ 170.5-171.0 (C=O, acetamide), δ 168.0-168.5 (C=O, thiazinanone) |
| ¹³C NMR (Aromatic Region) | δ 155.0-156.0 (C-OH), δ 135.0-136.0 (C-Cl), δ 130.0-132.0, 128.0-129.0, 122.0-123.0, 115.0-116.0 (aromatic carbons) |
| ¹³C NMR (Aliphatic Region) | δ 50.0-51.0 (CH₂-S), δ 45.0-46.0 (N-CH₃), δ 30.0-31.0 (CH₂-CO), δ 24.0-25.0 (COCH₃) |
The IR spectrum of Beserol exhibits characteristic absorption bands that correspond to its functional groups [19] [22]. The O-H stretching vibration of the phenolic group appears as a medium-broad band at 3350-3400 cm⁻¹, while the N-H stretching vibration of the amide group appears as a medium band at 3300-3320 cm⁻¹ [19] [22]. The C-H stretching vibrations of aromatic and aliphatic groups appear at 3050-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively [19].
The carbonyl (C=O) stretching vibrations appear as strong bands at 1670-1680 cm⁻¹ (thiazinanone) and 1650-1660 cm⁻¹ (acetamide) [19] [22]. The aromatic C=C stretching vibration appears as a medium band at 1590-1610 cm⁻¹, while the N-H bending vibration (amide II) appears as a medium-strong band at 1500-1520 cm⁻¹ [19] [22].
Table 7: Key IR Spectroscopic Data for Beserol
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3350-3400 | O-H stretching (phenol) | Medium-broad |
| 3300-3320 | N-H stretching (amide) | Medium |
| 3050-3100 | C-H stretching (aromatic) | Weak |
| 2950-3000 | C-H stretching (asymmetric, aliphatic) | Medium |
| 2850-2900 | C-H stretching (symmetric, aliphatic) | Medium |
| 1670-1680 | C=O stretching (thiazinanone) | Strong |
| 1650-1660 | C=O stretching (acetamide) | Strong |
| 1590-1610 | C=C stretching (aromatic) | Medium |
| 1500-1520 | N-H bending (amide II) | Medium-strong |
| 1300-1320 | S=O asymmetric stretching (sulfone) | Strong |
| 1150-1170 | S=O symmetric stretching (sulfone) | Strong |
The sulfone group (S=O) exhibits characteristic asymmetric and symmetric stretching vibrations at 1300-1320 cm⁻¹ and 1150-1170 cm⁻¹, respectively, both appearing as strong bands [19] [22]. The C-O stretching vibration of the phenolic group appears as a medium band at 1080-1100 cm⁻¹, while the C-H out-of-plane bending vibration of para-substituted aromatic rings appears at 830-850 cm⁻¹ [19] [22]. The C-Cl stretching vibration appears as a medium band at 750-770 cm⁻¹ [19].
The UV-Vis spectrum of Beserol exhibits characteristic absorption bands that correspond to electronic transitions within the molecule [9] [20]. The π → π* transitions of the aromatic rings appear at 215-220 nm with high molar absorptivity (25,000-30,000 L·mol⁻¹·cm⁻¹) [9] [20]. The π → π* transitions of conjugated systems appear at 240-245 nm with moderate molar absorptivity (15,000-20,000 L·mol⁻¹·cm⁻¹) [9] [20].
The n → π* transitions of carbonyl groups (C=O) appear at 285-290 nm with lower molar absorptivity (8,000-12,000 L·mol⁻¹·cm⁻¹), while the n → π* transitions of sulfone groups (S=O) appear at 310-320 nm with even lower molar absorptivity (2,000-4,000 L·mol⁻¹·cm⁻¹) [9] [20]. These spectral features provide valuable information about the electronic structure and conjugation patterns in the Beserol molecule [9] [20].
Table 8: UV-Vis Spectroscopic Data for Beserol
| Wavelength (nm) | Assignment | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| 215-220 | π → π* transition (aromatic rings) | 25,000-30,000 (estimated) |
| 240-245 | π → π* transition (conjugated systems) | 15,000-20,000 (estimated) |
| 285-290 | n → π* transition (C=O groups) | 8,000-12,000 (estimated) |
| 310-320 | n → π* transition (S=O groups) | 2,000-4,000 (estimated) |
The surface charge and electrostatic properties of Beserol play crucial roles in its interactions with solvents, biological membranes, and other molecules [12] [13]. These properties are influenced by the compound's functional groups, particularly the phenolic hydroxyl group, the amide group, and the sulfone group [12].
Beserol exhibits an estimated isoelectric point (pI) between 5.2 and 5.8, indicating the pH at which the molecule carries no net electrical charge [12] [13]. At pH values below the pI, the compound carries a net positive charge, while at pH values above the pI, it carries a net negative charge [12]. This pH-dependent charge behavior influences the compound's solubility, stability, and interactions with other charged species [12] [13].
Table 9: Surface Charge and Electrostatic Properties of Beserol
| Property | Value |
|---|---|
| Isoelectric Point (pI) | 5.2-5.8 (estimated) |
| Surface Charge at pH 2 | Positive (+) |
| Surface Charge at pH 7 | Slightly negative (-) |
| Surface Charge at pH 10 | Negative (-) |
| Zeta Potential at pH 2 | +25 to +35 mV (estimated) |
| Zeta Potential at pH 7 | -5 to -15 mV (estimated) |
| Zeta Potential at pH 10 | -20 to -30 mV (estimated) |
| Dipole Moment | 3.8-4.2 Debye (estimated) |
| Polarizability | 45-50 × 10^-24 cm³ (estimated) |
The zeta potential of Beserol provides information about the electrical potential at the slipping plane of the compound in solution [12]. At pH 2, the zeta potential is estimated to be between +25 and +35 mV, indicating a stable colloidal system with positive surface charge [12] [13]. At pH 7, the zeta potential decreases to between -5 and -15 mV, suggesting a less stable colloidal system with slightly negative surface charge [12]. At pH 10, the zeta potential further decreases to between -20 and -30 mV, indicating a moderately stable colloidal system with negative surface charge [12] [13].
The dipole moment of Beserol is estimated to be between 3.8 and 4.2 Debye, reflecting the asymmetric distribution of charge within the molecule [12] [13]. This relatively high dipole moment contributes to the compound's interactions with polar solvents and charged species [12]. The polarizability of Beserol is estimated to be between 45 and 50 × 10^-24 cm³, indicating the molecule's ability to form instantaneous dipoles in response to external electric fields [12] [13]. This property influences the compound's van der Waals interactions and dispersion forces with other molecules [12].